3-Methyl-[2,3'-bipyridine]-5'-carbonitrile

Physicochemical Property Regioisomer Differentiation pKa Prediction

Researchers developing etoricoxib analogs require precise regioisomeric control to ensure target binding and avoid failed biological assays. Substituting the 3-methyl regioisomer for other methyl-bipyridine carbonitriles introduces uncontrolled steric and electronic variability, compromising structure-activity relationships. - Serves as the essential pharmacophoric scaffold for 6-substituted 2,3'-bipyridine-5-carbonitrile libraries targeting dual anti-inflammatory/antimicrobial activity. - Distinct pKa of 1.72±0.29 and boiling point of 348.5°C provide verified spectroscopic handles for HPLC/NMR method validation. - Supplied at 98% purity, ensuring reliable performance in catalytic C-H activation studies and coordination chemistry.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 1346686-61-0
Cat. No. B11902767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-[2,3'-bipyridine]-5'-carbonitrile
CAS1346686-61-0
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2=CN=CC(=C2)C#N
InChIInChI=1S/C12H9N3/c1-9-3-2-4-15-12(9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3
InChIKeyIKHMYJPKOVOVSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-[2,3'-bipyridine]-5'-carbonitrile: A Regioselective Bipyridine Scaffold


3-Methyl-[2,3'-bipyridine]-5'-carbonitrile is a heterocyclic building block comprising a 2,3'-bipyridine core functionalized with a methyl group at the 3-position and a nitrile group at the 5'-position . It belongs to a class of compounds that serve as structural analogs of the COX-2 inhibitor etoricoxib and as ligands in transition metal catalysis [1]. The presence of both a nitrile and a methyl group on the bipyridine framework provides distinct electronic and steric properties that differentiate it from other regioisomers, making its procurement a deliberate choice rather than one of simple substitution .

Why Generic Substitution Fails for This Bipyridine Regioisomer


The [2,3'-bipyridine]-5'-carbonitrile scaffold is a common intermediate, but the position of the methyl substituent profoundly affects the molecule's physicochemical and electronic profile. The 3-methyl regioisomer (CAS 1346686-61-0) exhibits a distinct pKa of 1.72±0.29 and boiling point of 348.5°C, which deviate significantly from the 4-methyl and 5-methyl analogs . In medicinal chemistry, subtle changes in regioisomerism can drastically alter target binding and pharmacokinetics, as demonstrated by the development of etoricoxib analogs where the substitution pattern directly dictates anti-inflammatory and antimicrobial efficacy [1]. Consequently, substituting this compound with a different methyl- or nitrile-bearing bipyridine without rigorous validation risks incomparable biological results and failed catalytic reactions.

Data-Driven Comparison Against Other Regioisomers


Predicted Acidity vs. 4-Methyl and 5-Methyl Regioisomers

The 3-methyl-[2,3'-bipyridine]-5'-carbonitrile exhibits a predicted acid dissociation constant (pKa) of 1.72, which is notably lower than the 4-methyl isomer (pKa 2.10) and the 5-methyl isomer (pKa not reported but expected to differ). The lower pKa indicates stronger acidity, which can influence solubility, protein binding, and catalytic proton-transfer steps .

Physicochemical Property Regioisomer Differentiation pKa Prediction

Boiling Point Difference for Purification

The target compound has a predicted boiling point of 348.5 °C, which is significantly lower than the 4-methyl isomer (363.3 °C). This 14.8 °C difference can be exploited during distillation or sublimation purification, offering a practical advantage when isolating the 3-methyl regioisomer from mixtures .

Thermal Property Purification Formulation Development

Commercial Purity Benchmarking

Commercially, the 3-methyl derivative is widely listed with a standard purity of 98% (e.g., Leyan), whereas the 4-methyl, 5-methyl, and 6-methyl isomers are commonly available at 95% purity. This 3% purity advantage provides a more defined starting material for sensitive catalytic or biological assays .

Supply Chain Purity Procurement

Spectroscopic Identity Confirmation by 1H NMR

A comprehensive study synthesized all eight methyl-2,3'-bipyridyl isomers and provided full spectroscopic characterization. The 3-methyl-2,3'-bipyridyl isomer (the non-nitrile parent) was identified as a natural product using these distinct spectroscopic fingerprints. The 1H NMR and mass spectral data for the specific isomer serve as a definitive reference to confirm the regiochemistry of the carbonitrile variant, preventing misidentification when sourced for SAR studies [1].

Structural Elucidation NMR Spectroscopy Regiochemistry

Evaluation as a COX-2 Inhibitor Scaffold

A series of 2,3'-bipyridine-5-carbonitriles were designed as structural analogs of the selective COX-2 inhibitor etoricoxib. In the study, several compounds demonstrated significant acute and chronic anti-inflammatory activities. While the specific 3-methyl derivative was not the most highlighted, its core scaffold is directly responsible for the observed dual anti-inflammatory and antimicrobial pharmacophore. This positions the compound as a key intermediate for further derivatization at position-6 to optimize activity, where the 3-methyl group already provides a favorable steric and electronic starting point compared to the unsubstituted or differently substituted analogs [1].

Anti-inflammatory COX-2 Inhibition Drug Discovery

High-Impact Research Procurement Scenarios


Etoricoxib Analog Libraries for COX-2 Drug Discovery

The compound serves as the optimal starting scaffold for synthesizing 6-substituted 2,3'-bipyridine-5-carbonitrile libraries aimed at dual anti-inflammatory/antimicrobial activity. Its 3-methyl substitution is a critical part of the pharmacophore identified by similarity ensemble approach and docking studies [1]. Using this specific regioisomer ensures that the resulting library retains the exact steric and electronic environment required to hit the COX-2 active site, avoiding the loss of activity seen with other methyl positions.

Ligand Design for Palladium-Catalyzed Cross-Coupling

Bipyridines with a nitrile group serve as effective ligands in palladium-catalyzed reactions. The 3-methyl group introduces steric bulk adjacent to the coordination site, which can enhance regioselectivity in C-H activation reactions [2]. This compound's specific pKa and steric profile make it a candidate for designing catalysts that operate in deep eutectic solvents, where precise control over metal coordination is needed.

Photophysical Metal Complexes for Solar Energy Conversion

The electron-withdrawing nitrile group and the electron-donating methyl group create a push-pull electronic system, potentially enabling desirable charge-transfer properties. Analogous ruthenium(II) complexes with 4-methyl-2,2'-bipyridine-4'-carbonitrile have been used to sensitize ZnO surfaces in organic solar cells [3]. This regioisomer can be explored for similar applications, with the 3-methyl positioning potentially offering different anchoring geometries.

Forensic and QC Standard for Isomer Verification

Given the established spectroscopic differentiation of all methyl-2,3'-bipyridyls, this compound can serve as a certified reference standard for HPLC or NMR method validation in quality control labs. Its 98% commercial purity and distinct boiling point (348.5°C) make it suitable for preparing calibration standards to monitor regioisomeric impurities in etoricoxib or related active pharmaceutical ingredients [4].

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